molecular formula C₄₄H₃₄O₂₀ B119846 3,3'-Digalloylprocyanidin B2 CAS No. 79907-44-1

3,3'-Digalloylprocyanidin B2

Cat. No. B119846
CAS RN: 79907-44-1
M. Wt: 882.7 g/mol
InChI Key: KTLUHRSHFRODPS-RIQPQZJCSA-N
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Description

3,3’-Digalloylprocyanidin B2 is a flavonoid oligomer . It is a natural product found in Camellia sinensis, Rhodiola semenovii, and other organisms . It is a component of grape seed extract that inhibits the growth of human prostate carcinoma cell lines .


Synthesis Analysis

The 3,3’’-di-O-galloyl ester of procyanidin B2 (B2G2) is a component of grape seed extract . Its hepatic metabolism was examined in vitro and compared to B2 and the corresponding monomers, epicatechin (EC), and 3-O-galloyl-epicatechin (ECG) .


Molecular Structure Analysis

The molecular formula of 3,3’-Digalloylprocyanidin B2 is C44H34O20 . The molecular weight is 882.7 g/mol .


Chemical Reactions Analysis

Glucuronides and methyl ethers of B2 and B2G2 were formed in small amounts . In contrast, EC and ECG were largely or completely converted to glucuronides, sulfates, and methyl ethers under the same incubation conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’-Digalloylprocyanidin B2 include its molecular formula (C44H34O20) and molecular weight (882.7 g/mol) .

Scientific Research Applications

Antiviral Properties

3,3'-Digalloylprocyanidin B2 has demonstrated notable antiviral properties. Zuo et al. (2007) identified it as one of the most potent compounds from Rhodiola kirilowii against Hepatitis C virus NS3 serine protease, suggesting its potential as a candidate for anti-HCV agents (Zuo, Li, Chen, & Xu, 2007).

Inhibition of Adipocyte Differentiation

Research by Wang et al. (2021) showed that 3,3'-Digalloylprocyanidin B2 inhibits the differentiation of 3T3-L1 preadipocytes by disrupting lipid raft structure and downregulating key adipogenic factors. This highlights its potential in controlling obesity-related processes (Wang, Dang, Zhu, & Li, 2021).

Anticancer Activity

Agarwal et al. (2007) discovered that 3,3'-Digalloylprocyanidin B2, isolated from grape seed extract, induces growth inhibition and apoptotic death in human prostate carcinoma cells. This suggests its potential as a novel biologically active agent against prostate cancer (Agarwal, Veluri, Kaur, Chou, Thompson, & Agarwal, 2007).

Metabolic Effects

Su et al. (2018) reported that 3,3'-Digalloylprocyanidin B2 ameliorates free fatty acid-induced hepatic steatosis. It acts through modulating the TFEB-mediated lysosomal pathway and redox state, suggesting its therapeutic potential in non-alcoholic fatty liver disease (Su, Li, Hu, Xie, Ke, Zheng, & Chen, 2018).

Molecular Mechanisms

Shilpi et al. (2015) identified 3,3'-Digalloylprocyanidin B2 as a potent inhibitor of DNA methyltransferases (DNMTs). This highlights its role in epigenetic modifications and potential for therapeutic intervention in cancer (Shilpi, Parbin, Sengupta, Kar, Deb, Rath, Pradhan, Rakshit, & Patra, 2015).

Future Directions

The pharmacophore model developed in a study would be useful for de novo drug design and virtual screening efforts on a larger scale. The study also prioritized two natural compounds for lead molecule development with further optimization and experimental testing .

properties

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39-,40-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLUHRSHFRODPS-RIQPQZJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000836
Record name 2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

882.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Digalloylprocyanidin B2

CAS RN

79907-44-1
Record name Procyanidin B2 3,3′-di-O-gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79907-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B2 3,3'-di-O-gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079907441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Digalloylprocyanidin B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037967
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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